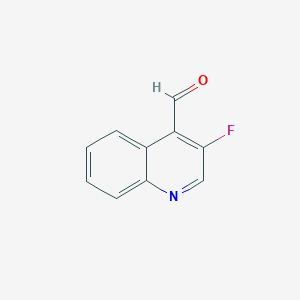
3-Fluoroquinoline-4-carbaldehyde
概要
説明
3-Fluoroquinoline-4-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties, making it a valuable compound in various fields of scientific research and industrial applications .
作用機序
Target of Action
The primary targets of 3-Fluoroquinoline-4-carbaldehyde are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication .
Mode of Action
This compound, like other fluoroquinolones, interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The interaction of this compound with DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . By inhibiting these enzymes, the compound prevents the bacteria from replicating their DNA, which is a crucial step in bacterial growth and reproduction .
Pharmacokinetics
The adme properties of a compound greatly influence its bioavailability and efficacy .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA replication in bacteria . On a cellular level, this results in the prevention of bacterial growth and reproduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s interaction with its targets . Additionally, the presence of other compounds or substances in the environment can also influence the compound’s action .
生化学分析
Biochemical Properties
3-Fluoroquinoline-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as topoisomerase IV and DNA gyrase disrupts bacterial DNA synthesis, leading to its antibacterial effects . Additionally, this compound has shown potential as an enzyme inhibitor in various biochemical pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation . In cancer cells, this compound can induce apoptosis and inhibit cell growth by interfering with key signaling pathways . Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing bacterial DNA replication . This binding interaction is crucial for its antibacterial properties. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial activity and inhibition of tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Its effects on metabolic flux include alterations in the levels of key metabolites, which can influence cellular processes such as energy production and biosynthesis . The interaction of this compound with metabolic enzymes is crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins . The localization and accumulation of this compound in specific tissues can affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence mitochondrial function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
3-Fluoroquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized and then further modified . Another method includes the nucleophilic displacement of halogen atoms or the diaza group, as well as direct fluorinations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions
3-Fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-Fluoroquinoline-4-carboxylic acid.
Reduction: 3-Fluoroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoroquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of liquid crystals and dyes.
類似化合物との比較
Similar Compounds
2-Bromo-3-fluoroquinoline-4-carbaldehyde: Similar structure with a bromine atom instead of a fluorine atom.
7-Fluoro-4-quinolinecarboxaldehyde: Another fluorinated quinoline derivative with different substitution patterns.
Uniqueness
3-Fluoroquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity compared to non-fluorinated quinoline derivatives .
特性
IUPAC Name |
3-fluoroquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWORFGWYGKZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704689 | |
| Record name | 3-Fluoroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-78-6 | |
| Record name | 3-Fluoroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)

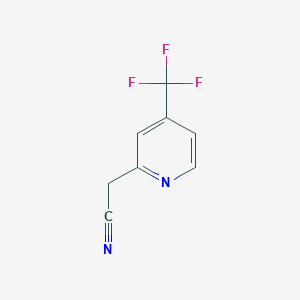
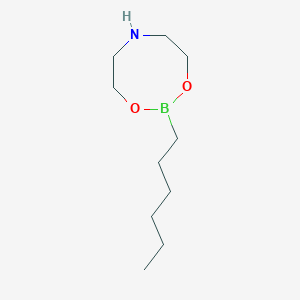
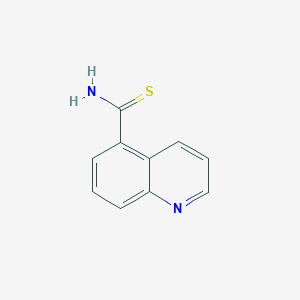
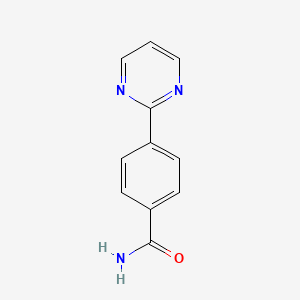


![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)
![1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid](/img/structure/B1395972.png)
![2,6-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1395973.png)
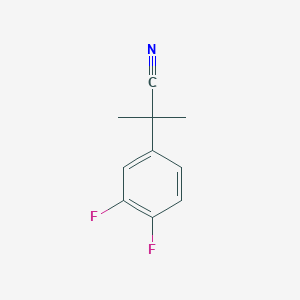
![2-tert-Butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1395976.png)
![7-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1395977.png)
